Technical Guide: Spectral Analysis of Diazaspiro[3.3]heptane Carboxylates
Technical Guide: Spectral Analysis of Diazaspiro[3.3]heptane Carboxylates
A focus on the NMR characterization of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate, a constitutional isomer of the target compound.
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide addresses the nuclear magnetic resonance (NMR) spectral data of diazaspiro[3.3]heptane carboxylates. Initial research indicates a lack of publicly available, detailed NMR spectral data for tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate. Consequently, this document provides a comprehensive analysis of the readily available constitutional isomer, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate . The information presented herein, including detailed NMR data and experimental protocols, is intended to serve as a valuable resource for researchers working with related spirocyclic scaffolds.
Introduction
Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can provide novel intellectual property and improved pharmacological properties. The diazaspiro[3.3]heptane core, in particular, is a key building block in the development of new therapeutic agents. Accurate and detailed analytical data, such as NMR spectra, are crucial for the unambiguous identification and characterization of these molecules.
This guide aims to provide in-depth NMR spectral information. However, a thorough search of available scientific literature and databases did not yield specific ¹H and ¹³C NMR data for tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate. In its place, this guide presents a detailed analysis of its constitutional isomer, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate, for which characterization data is accessible.
NMR Spectral Data of tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate
The following tables summarize the ¹H and ¹³C NMR spectral data for tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.90 | s | 2H | NH₂⁺ |
| 4.20 | s | 4H | CH₂ (azetidine ring, adjacent to N-Boc) |
| 4.09 | s | 4H | CH₂ (azetidine ring, adjacent to NH₂⁺) |
| 1.42 | s | 9H | C(CH₃)₃ |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 168.9 | C=O (oxalate) |
| 157.7 | C=O (Boc) |
| 81.3 | C (CH₃)₃ |
| 59.9 (br) | C H₂ (azetidine ring, adjacent to N-Boc) |
| 56.3 | C H₂ (azetidine ring, adjacent to NH₂⁺) |
| 36.7 | Spirocyclic quaternary carbon |
| 28.6 | C(C H₃)₃ |
Experimental Protocols
The NMR spectra for tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate were acquired according to the following experimental parameters.[1]
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Instrumentation: The specific spectrometer used was not detailed in the source document, but typical modern NMR spectrometers operate at frequencies of 300 MHz or higher for ¹H nuclei.
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Solvent: The NMR spectra were recorded in methanol-d₄ (CD₃OD).[1]
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Temperature: The experiments were conducted at room temperature.
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Referencing: Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak.
Synthetic Workflow
The synthesis of the parent amine of the oxalate salt involves the deprotection of a tosyl-protected precursor, followed by the introduction of the Boc protecting group. The final salt formation is achieved by treatment with oxalic acid. A simplified workflow for a related synthesis is depicted below.
Caption: Synthetic workflow for tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate.
Conclusion
While direct NMR spectral data for tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate remains elusive in the reviewed literature, the detailed analysis of its constitutional isomer, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate, provides a valuable point of reference. The provided tables of ¹H and ¹³C NMR data, along with the experimental protocols, offer a solid foundation for researchers engaged in the synthesis and characterization of related diazaspiro[3.3]heptane derivatives. It is anticipated that the structural similarities between these isomers will result in comparable, though not identical, spectral features. This guide underscores the importance of precise analytical data in the advancement of medicinal chemistry and drug development.


